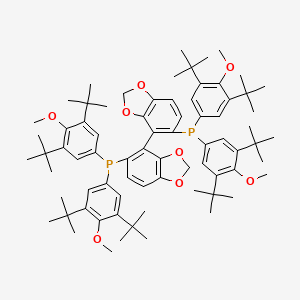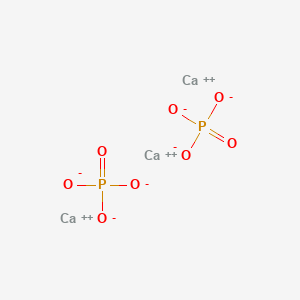
(4-Methanesulfonylphenyl)(phenyl)methanone
説明
“(4-Methanesulfonylphenyl)(phenyl)methanone” is a chemical compound with the CAS Number: 21205-06-1 . It has a molecular weight of 260.31 and its IUPAC name is 4-(methylsulfonyl)phenylmethanone .
Molecular Structure Analysis
The molecular structure of “(4-Methanesulfonylphenyl)(phenyl)methanone” is represented by the InChI code: 1S/C14H12O3S/c1-18(16,17)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 .科学的研究の応用
Methane Utilization in Biotechnology
Methane, an abundant gas, is primarily used in energy recovery systems. Methanotrophs, bacteria that utilize methane as their sole carbon source, present a biotechnological goldmine. Their potential applications span across generating single-cell protein, biopolymers, components for nanotechnology, soluble metabolites like methanol and organic acids, lipids for biodiesel, vitamins, and enzymes with high conversion efficiencies. The genetic engineering of methanotrophs could further unlock the production of novel compounds such as carotenoids. These applications not only demonstrate the versatility of methane-utilizing bacteria but also underscore the potential environmental benefits, such as greenhouse gas sequestration (Strong, Xie, & Clarke, 2015).
Methane to Methanol Conversion
A pivotal area of research is the conversion of methane to methanol, a process that has seen advancements in both heterogeneous and homogeneous oxidation methods. The use of various catalysts, including transition metal oxides, has been explored to enhance this conversion. This process holds significance due to methanol's utility as a foundational chemical in various industrial applications. Despite the promise, challenges such as finding a green medium and efficient catalysts remain. Addressing these could lead to sustainable methods for utilizing methane, thus contributing to greenhouse gas reduction and the creation of valuable chemicals from a plentiful resource (Han et al., 2016).
Methane Emission Mitigation
The mitigation of methane emissions, particularly from ruminants, represents another crucial research domain. Strategies include dietary manipulations, use of alternative hydrogen sinks, and direct inhibition of methanogens. The development of chemical inhibitors targeting methanogens shows potential for substantial reductions in methane emissions. The comprehensive understanding of methanogenic pathways, facilitated by genome sequencing, enables the targeting of specific enzymes or pathways in methanogens for inhibition. This approach could lead to effective, environmentally friendly, and economically viable solutions to one of the significant sources of greenhouse gas emissions (Henderson, Cook, & Ronimus, 2016).
作用機序
Mode of Action
It is known that the compound’s structure contains a methanesulfonylphenyl group and a phenyl group, which may interact with various biological targets .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (4-Methanesulfonylphenyl)(phenyl)methanone are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires detailed studies on the compound’s interaction with its targets and the resulting changes in cellular functions .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
特性
IUPAC Name |
(4-methylsulfonylphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-18(16,17)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUAEWZXTZYIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270110 | |
| Record name | [4-(Methylsulfonyl)phenyl]phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methanesulfonylphenyl)(phenyl)methanone | |
CAS RN |
21205-06-1 | |
| Record name | [4-(Methylsulfonyl)phenyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21205-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Methylsulfonyl)phenyl]phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B3421198.png)








